molecular formula C17H18ClFN4S B12362699 Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride CAS No. 99487-26-0

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride

Cat. No.: B12362699
CAS No.: 99487-26-0
M. Wt: 364.9 g/mol
InChI Key: ULXKGHLJAPRUPC-UHFFFAOYSA-N
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Description

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a fluorophenyl group, a methyl group, and a piperazinyl moiety. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Piperazinyl Moiety: The piperazinyl group is typically introduced through a nucleophilic substitution reaction, where piperazine reacts with an appropriate electrophile.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydrofluoro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydrofluoro derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno(2,3-d)pyrimidine
  • 4-(4-(2-Fluorophenyl)-1-piperazinyl)-5-(4-methylphenyl)thieno(2,3-d)pyrimidine
  • 5-(4-Fluorophenyl)thieno(2,3-d)pyrimidin-4(3H)-one

Uniqueness

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the piperazinyl moiety may contribute to its interaction with biological targets.

Properties

CAS No.

99487-26-0

Molecular Formula

C17H18ClFN4S

Molecular Weight

364.9 g/mol

IUPAC Name

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrochloride

InChI

InChI=1S/C17H17FN4S.ClH/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;/h2-5,10,19H,6-9H2,1H3;1H

InChI Key

ULXKGHLJAPRUPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.Cl

Origin of Product

United States

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